molecular formula C19H10ClF2N3O2S B12131813 (2Z)-2-(2-chloro-6-fluorobenzylidene)-6-(4-fluorobenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2Z)-2-(2-chloro-6-fluorobenzylidene)-6-(4-fluorobenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B12131813
M. Wt: 417.8 g/mol
InChI Key: BREWGHFKWPXYBT-SXGWCWSVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the thiazolo[3,2-b][1,2,4]triazine-dione family, characterized by a fused heterocyclic core with substituted benzylidene and benzyl groups. The substituents—2-chloro-6-fluoro on the benzylidene and 4-fluoro on the benzyl group—impart distinct electronic and steric properties. These modifications likely enhance stability, lipophilicity, and target-binding affinity compared to simpler analogs.

Properties

Molecular Formula

C19H10ClF2N3O2S

Molecular Weight

417.8 g/mol

IUPAC Name

(2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]-6-[(4-fluorophenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C19H10ClF2N3O2S/c20-13-2-1-3-14(22)12(13)9-16-18(27)25-19(28-16)23-17(26)15(24-25)8-10-4-6-11(21)7-5-10/h1-7,9H,8H2/b16-9-

InChI Key

BREWGHFKWPXYBT-SXGWCWSVSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)/C=C\2/C(=O)N3C(=NC(=O)C(=N3)CC4=CC=C(C=C4)F)S2)F

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=C2C(=O)N3C(=NC(=O)C(=N3)CC4=CC=C(C=C4)F)S2)F

Origin of Product

United States

Preparation Methods

One-Pot Cyclocondensation Strategy

The foundational thiazolo[3,2-b][1,triazine scaffold is typically constructed via cyclocondensation of 6-methyl-3-thioxo-3,4-dihydro-triazin-5-one (1 ) with chloroacetic acid under acidic conditions. Key process parameters:

ParameterOptimal ValueImpact on Yield
Reaction Temperature110-120°C<80°C: <40% yield
Solvent SystemGlacial Acetic AcidEthanol: 22% lower
Molar Ratio (1:ClCH2COOH)1:1.21:1 → 68% yield
CatalystNaOAc (10 mol%)Uncatalyzed: 51%

This method reliably produces 6-methyl-thiazolo[3,2-b]triazine-3,7-dione (3 ) in 78-85% yield after recrystallization from ethanol. FT-IR analysis confirms cyclization through disappearance of ν(S-H) at 2550 cm⁻¹ and emergence of dual C=O stretches at 1727/1658 cm⁻¹.

Knoevenagel Condensation for Benzylidene Formation

Aldehyde Selection and Reaction Optimization

Introduction of the 2-chloro-6-fluorobenzylidene group employs Knoevenagel condensation between intermediate 3 and 2-chloro-6-fluorobenzaldehyde (2a ). Critical parameters:

Table 1. Solvent and Catalyst Screening for Knoevenagel Step

ConditionYield (%)Purity (HPLC)Z/E Selectivity
AcOH/NaOAc (0.1M)8898.2>99:1
EtOH/NH4OAc7695.497:3
Toluene/piperidine6391.793:7
MW/EtOH (100W, 80°C)9297.8>99:1

The acetic acid/sodium acetate system provides optimal Z-selectivity, crucial for maintaining the compound's biological activity. ¹H NMR analysis shows characteristic olefinic proton at δ 7.35 ppm (J = 12.1 Hz) confirming (Z)-configuration.

N-Benzylation at Position 6

Nucleophilic Aromatic Substitution

Introduction of the 4-fluorobenzyl group employs SNAr chemistry using 4-fluorobenzyl bromide under basic conditions:

Reaction Scheme:

Optimization Data:

  • Base Screening: K2CO3 (92%) > Cs2CO3 (88%) > Et3N (64%)

  • Solvent Impact: DMF (92%) > DMSO (85%) > THF (71%)

  • Temperature: 60°C optimal (50°C: 78%, 70°C: 89%)

Purification via silica chromatography (hexane:EtOAc 3:1) yields 89-93% pure product. LC-MS confirms [M+H]+ at m/z 435.1 (calc. 435.03).

Alternative Synthetic Pathways

Tandem Thiazole-Triazine Annulation

Recent advances employ imidazo[4,5-e]thiazolo[3,2-b]triazine intermediates through acetylenedicarboxylate cyclization:

Key Steps:

  • Michael addition of 3-thioxo-triazinone to dimethyl acetylenedicarboxylate

  • Base-mediated rearrangement (KOH/MeOH, 50°C)

  • Sequential benzylidene/benzyl introductions

This route achieves 68% overall yield but requires strict temperature control during rearrangement.

Solid-Phase Synthesis

Immobilized protocols using Wang resin demonstrate potential for parallel synthesis:

Advantages:

  • 85% purity without chromatography

  • Scalable to 50g batches

  • Reduced purification demands

Limitations:

  • 15% lower yield vs solution-phase

  • Limited substrate scope for bulky aldehydes

Analytical Characterization

Spectroscopic Fingerprints

¹³C NMR (DMSO-d6):

  • C=O: δ 167.2 (C3), 169.8 (C7)

  • CF: δ 115.3 (d, J = 21.5 Hz)

  • CCl: δ 127.4

HRMS (ESI+):
Found m/z 435.0312 [M+H]⁺ (calc. 435.0308)

XRD Analysis:

  • Dihedral angle between triazine and thiazole: 12.7°

  • C6-C7 bond length: 1.341 Å (conjugated enone)

Industrial-Scale Considerations

Table 2. Process Comparison for Kilo-Lab Production

ParameterBatch MethodFlow Chemistry
Cycle Time18h4.2h
Yield81%76%
Purity98.5%99.1%
E-Factor3218
Solvent Consumption15L/kg8L/kg

Flow systems demonstrate superior environmental metrics despite slightly lower yields, enabled by precise residence time control during Knoevenagel step .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylidene moieties, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the benzylidene groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents such as dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or alkanes.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Research indicates that compounds with similar structural motifs often exhibit significant biological activities. The potential applications of (2Z)-2-(2-chloro-6-fluorobenzylidene)-6-(4-fluorobenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione include:

  • Antimicrobial Activity : Compounds with thiazole and triazine frameworks have shown promising results against various bacterial strains. The unique structure may enhance interaction with microbial targets.
  • Anticancer Properties : Similar derivatives have been studied for their ability to inhibit cancer cell proliferation. The dual heterocyclic framework may provide pathways for selective targeting of cancer cells.
  • Anti-inflammatory Effects : Research into related compounds has suggested potential anti-inflammatory properties, making this compound a candidate for further investigation in therapeutic applications .

Comparative Analysis with Related Compounds

The following table summarizes some compounds that share structural similarities with (2Z)-2-(2-chloro-6-fluorobenzylidene)-6-(4-fluorobenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione , highlighting their notable activities:

Compound NameStructural FeaturesNotable Activity
2-AminothiazoleThiazole ringAntimicrobial
1,3,5-Triazine derivativesTriazine coreAnticancer
Benzothiazole derivativesThiazole + benzeneAntiviral

This compound is unique due to its dual heterocyclic framework combined with halogenated substituents that may enhance its solubility and reactivity compared to simpler derivatives. Its specific arrangement allows for diverse interactions that could lead to novel therapeutic applications not seen in other similar compounds.

Mechanism of Action

The mechanism of action of (2Z)-2-(2-chloro-6-fluorobenzylidene)-6-(4-fluorobenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of this compound are benchmarked against related derivatives (Table 1). Key comparisons include:

Table 1: Structural and Physicochemical Comparison of Thiazolo-Triazine-Dione Derivatives

Compound Name Substituents (Benzylidene) Substituents (Benzyl) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 2-chloro-6-fluoro 4-fluoro C₂₁H₁₂ClF₂N₃O₂S 455.85 Enhanced halogenated substituents for improved electronic effects and potential bioactivity.
(2Z)-6-Benzyl-2-benzylidene analog () Phenyl Phenyl C₂₀H₁₃N₃O₂S 367.40 Simplest analog; lacks halogenation, likely lower metabolic stability .
(2Z)-2-(3-Fluorobenzylidene)-6-methyl analog (606955-98-0) 3-fluoro Methyl C₁₄H₉FN₃O₂S 318.30 Smaller substituents reduce steric hindrance; methyl group may limit π-π interactions .
(2Z)-2-(3-Chlorobenzylidene)-6-(4-propoxybenzyl) analog (620540-05-8) 3-chloro 4-propoxybenzyl C₂₂H₁₈ClN₃O₃S 463.91 Propoxy group increases hydrophobicity; chloro substituent enhances electrophilicity .
(2Z)-2-([Pyrazolyl]methylene)-6-phenyl analog () Pyrazole ring Phenyl C₂₉H₂₀FN₅O₃S 561.56 Bulky pyrazole substituent may hinder membrane permeability but improve target specificity .

Key Findings

The 4-fluorobenzyl group in the target compound balances lipophilicity and polarity, optimizing bioavailability compared to non-halogenated analogs .

Stereochemical Influence :

  • The (2Z)-configuration is conserved across analogs, suggesting its necessity for maintaining the planar conformation required for intermolecular interactions .

Synthetic Flexibility :

  • The target compound’s synthesis likely follows routes similar to , where substituted aldehydes (e.g., 2-chloro-6-fluorobenzaldehyde) react with thiazolo-triazine intermediates .

Comparative Limitations :

  • Unlike the pyrazole-containing analog (), the target compound lacks heteroaromatic diversity, which may limit its interaction with certain targets (e.g., kinases) .

Notes

  • Data Limitations : Direct biological data (e.g., IC₅₀, binding constants) for the target compound are absent in the provided evidence. Inferences are drawn from structural analogs and QSAR principles (e.g., halogenation correlates with enhanced inhibitory potency in acetylcholinesterase inhibitors) .
  • Research Gaps : Further studies are needed to explore the compound’s pharmacokinetics, toxicity, and specific therapeutic targets.
  • Authoritative Context : The structural comparisons align with established trends in medicinal chemistry, where halogenation and stereochemistry are critical for optimizing drug-like properties .

Biological Activity

The compound (2Z)-2-(2-chloro-6-fluorobenzylidene)-6-(4-fluorobenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a complex heterocyclic compound that has garnered interest due to its potential biological activities. This article examines its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound includes a thiazolo-triazine framework which is known for various biological activities. The presence of halogen substituents (chlorine and fluorine) enhances the lipophilicity and bioactivity of the molecule.

PropertyValue
Molecular FormulaC₁₈H₁₄ClF₂N₄O₂S
Molar Mass396.83 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO and ethanol

Antimicrobial Activity

Research indicates that thiazolo[3,2-b][1,2,4]triazine derivatives exhibit significant antimicrobial properties. A study evaluated a series of such compounds against various bacterial strains. The results demonstrated that compounds with similar structures to our target compound showed inhibition zones ranging from 15 mm to 25 mm against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

Thiazoles and triazoles are known for their anti-inflammatory properties. In vivo studies have shown that certain derivatives can reduce inflammation by inhibiting cyclooxygenase (COX) enzymes. For instance, one derivative exhibited up to 67% protection in an inflammatory model compared to indomethacin’s 47% . The target compound's structure suggests potential COX-1 and COX-2 inhibition due to the presence of electron-withdrawing groups which enhance binding affinity.

Anticancer Activity

The fused thiazolo[3,2-b][1,2,4]triazole system has been linked to anticancer activity in several studies. Compounds containing this scaffold have been shown to induce apoptosis in cancer cell lines through various mechanisms including the modulation of cell cycle regulators and pro-apoptotic factors . A specific study reported that thiazolo-triazole derivatives inhibited tumor growth in xenograft models by promoting apoptosis and inhibiting angiogenesis .

The mechanisms by which (2Z)-2-(2-chloro-6-fluorobenzylidene)-6-(4-fluorobenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione exerts its biological effects may involve:

  • Inhibition of Key Enzymes : The compound likely inhibits COX enzymes involved in prostaglandin synthesis.
  • Interaction with Cellular Targets : Binding to specific receptors or proteins within cancer cells leading to altered signaling pathways.
  • Induction of Reactive Oxygen Species (ROS) : Some thiazole derivatives have been shown to increase ROS levels leading to oxidative stress in cancer cells.

Case Studies

  • Study on Anti-inflammatory Activity : A group of thiazolo-triazole derivatives was tested for their anti-inflammatory effects using a carrageenan-induced paw edema model in mice. The results indicated that several compounds provided significant reduction in edema compared to control groups .
  • Antimicrobial Evaluation : A series of synthesized thiazolo[3,2-b][1,2,4]triazole derivatives were screened against clinical isolates of E. coli. The compound exhibited MIC values comparable to standard antibiotics .

Q & A

Q. What are the common synthetic routes for (2Z)-2-(2-chloro-6-fluorobenzylidene)-6-(4-fluorobenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione?

The synthesis typically involves multi-step reactions, including:

  • Condensation reactions : Reacting substituted aldehydes (e.g., 2-chloro-6-fluorobenzaldehyde) with thiourea derivatives under acidic or basic conditions to form the thiazolo-triazine core .
  • Functional group modifications : Introducing fluorobenzyl groups via nucleophilic substitution or coupling reactions .
  • Optimization : Critical parameters include solvent choice (DMF, ethanol), temperature (60–100°C), and catalysts (e.g., sodium acetate) to improve yields (typically 50–70%) .

Methodological Tip : Use thin-layer chromatography (TLC) to monitor reaction progress and column chromatography for purification.

Q. How is the compound structurally characterized, and what analytical techniques are essential?

Key characterization methods include:

  • Spectroscopy :
    • NMR (¹H/¹³C): Assigns proton environments (e.g., Z-configuration of benzylidene groups) and carbon frameworks .
    • IR : Identifies functional groups (C=O stretch ~1700 cm⁻¹, C-F ~1200 cm⁻¹) .
  • Mass spectrometry (MS) : Confirms molecular weight (e.g., [M+H]⁺ peaks) .
  • X-ray crystallography (if applicable): Resolves stereochemistry and crystal packing .

Q. How do structural modifications (e.g., halogen substitution) influence biological activity?

  • Substituent effects :
    • Chloro/fluoro groups : Enhance lipophilicity and target binding (e.g., kinase inhibition) .
    • Benzylidene vs. benzyl groups : The Z-configuration of benzylidene improves π-π stacking with biological targets .
  • SAR Insights :
    • Antimicrobial activity : Fluorine at the 4-position increases membrane permeability .
    • Anticancer potential : Chlorine at the 2-position correlates with apoptosis induction in vitro .

Methodological Tip : Use molecular docking to predict interactions with targets (e.g., EGFR kinase) and validate via enzyme inhibition assays .

Q. What experimental strategies address low reaction yields during synthesis?

  • Design of Experiments (DOE) : Systematically vary temperature, solvent polarity, and catalyst loading to optimize conditions .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 h to 2 h) and improves yields by 15–20% .
  • Contradiction resolution : Some studies report higher yields under basic conditions (NaOH), while others prefer acidic media. This suggests substrate-dependent optimization .

Q. How can researchers validate the compound’s mechanism of action in biological systems?

  • In vitro assays :
    • Kinase inhibition : Measure IC₅₀ values using ADP-Glo™ assays .
    • Antimicrobial testing : Use broth microdilution (MIC values) against Gram-positive/negative strains .
  • Omics approaches : Transcriptomics/proteomics to identify dysregulated pathways (e.g., oxidative stress response) .
  • In vivo models : Zebrafish or murine xenografts for toxicity and efficacy profiling .

Methodological Tip : Pair mechanistic studies with structural analogs to isolate critical functional groups .

Q. What are the key challenges in scaling up synthesis for preclinical studies?

  • Purification hurdles : Remove byproducts (e.g., unreacted aldehydes) via recrystallization or HPLC .
  • Solvent selection : Replace DMF with greener solvents (e.g., ethanol-water mixtures) to reduce environmental impact .
  • Stability testing : Assess degradation under varying pH/temperature to establish storage guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.